molecular formula C9H12N2OS B7789331 6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one

6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one

Cat. No.: B7789331
M. Wt: 196.27 g/mol
InChI Key: AWFGXORACCBFTC-UHFFFAOYSA-N
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Description

Compound “6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications in various fields. It is known for its specific interactions and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The preparation methods typically include the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in various industrial fields . The most common methods involve the use of host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods are designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Compound “6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the O’Donnell Amino Acid Synthesis enables the construction of natural or unnatural α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .

Scientific Research Applications

Compound “6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is used in the development of new drugs, as a reagent in chemical synthesis, and in various industrial processes .

Chemistry: In chemistry, compound “this compound” is used as a reagent for various synthetic reactions, including the formation of complex molecules and the modification of existing compounds.

Biology: In biology, it is used in research related to cellular processes and molecular interactions. It helps in understanding the mechanisms of various biological pathways.

Medicine: In medicine, compound “this compound” is used in the development of new therapeutic agents. It plays a crucial role in drug discovery and development.

Industry: In industry, it is used in the production of various chemicals and materials. Its unique properties make it valuable for industrial applications.

Mechanism of Action

Compound “6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar structural features and reactivity. The comparison helps in understanding the specific advantages and applications of compound "this compound" .

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

IUPAC Name

6-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(2)5-13-9-10-7(3)4-8(12)11-9/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFGXORACCBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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